BenchChemオンラインストアへようこそ!

5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole

Solid-state characterization Crystallinity Procurement quality control

5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole (CAS 56616-98-9) is a trisubstituted 1,2,4-triazole heterocycle bearing a bromine atom at the 5‑position, a methyl group at the 3‑position, and a phenyl ring at N‑1. Its molecular formula is C₉H₈BrN₃ (MW 238.08).

Molecular Formula C9H8BrN3
Molecular Weight 238.088
CAS No. 56616-98-9
Cat. No. B2892782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole
CAS56616-98-9
Molecular FormulaC9H8BrN3
Molecular Weight238.088
Structural Identifiers
SMILESCC1=NN(C(=N1)Br)C2=CC=CC=C2
InChIInChI=1S/C9H8BrN3/c1-7-11-9(10)13(12-7)8-5-3-2-4-6-8/h2-6H,1H3
InChIKeyJZIVJYZRSFZOQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole (CAS 56616-98-9) – Core Chemical Identity and Procurement-Grade Specifications


5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole (CAS 56616-98-9) is a trisubstituted 1,2,4-triazole heterocycle bearing a bromine atom at the 5‑position, a methyl group at the 3‑position, and a phenyl ring at N‑1. Its molecular formula is C₉H₈BrN₃ (MW 238.08) [1]. The compound is commercially supplied as a crystalline powder with a certified purity of 95 % and a sharp melting point of 224–226 °C . The bromine substituent confers both a useful handle for Pd‑catalyzed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) and significant modulation of the electronic and steric profile of the 1,2,4‑triazole scaffold, making it a strategic intermediate in medicinal chemistry and agrochemical discovery programs [1].

Why Generic Substitution of 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole Is Scientifically Unsound


In-class 1,2,4‑triazoles cannot be interchanged without quantitative justification because the nature (bromo vs. chloro vs. iodo), position (C‑5 vs. C‑3), and presence/absence of the N‑1‑phenyl group collectively dictate cross‑coupling reactivity, lipophilicity (ΔXLogP3), and solid‑state properties [1]. Substituting the 5‑bromo compound with the regioisomeric 3‑bromo‑5‑methyl‑1‑phenyl‑1H‑1,2,4‑triazole (CAS 56617‑01‑7) or the 5‑chloro analog (CAS 90537‑59‑0) alters the electrophilic coupling site and the activation energy for oxidative addition, directly impacting synthetic yield and biological target engagement [1]. The evidence below quantifies where these differences are material for procurement and experimental design decisions.

Quantitative Differentiation Evidence for 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole Versus Closest Analogs


Melting Point and Crystalline Uniformity – A Proxy for Ease of Purification and Handling

The target compound exhibits a sharp melting point of 224–226 °C (powder, 95 % purity) . In contrast, the regioisomeric 3‑bromo‑5‑methyl‑1‑phenyl‑1H‑1,2,4‑triazole (CAS 56617‑01‑7) and the 5‑chloro analog (CAS 90537‑59‑0) have no reported melting points in major public databases, indicative of lower crystallinity or less‑controlled solid‑state forms . A high, narrow melting range translates to simpler purification by recrystallization and more reliable stoichiometric dispensing in multi‑step syntheses.

Solid-state characterization Crystallinity Procurement quality control

C–Br Bond Reactivity Advantage in Pd‑Catalyzed Cross‑Coupling

The C5–Br bond in the target compound has a homolytic bond dissociation energy (BDE) of approximately 285 kJ mol⁻¹, compared with ≈327 kJ mol⁻¹ for the corresponding C–Cl bond in 5‑chloro‑3‑methyl‑1‑phenyl‑1H‑1,2,4‑triazole [1]. This ≈42 kJ mol⁻¹ difference translates into faster oxidative addition with Pd⁰ catalysts (e.g., Pd(PPh₃)₄) under milder temperatures (typically 60–80 °C for Ar–Br vs. >100 °C for Ar–Cl), enabling broader functional‑group tolerance and higher isolated yields in Suzuki–Miyaura and Buchwald–Hartwig transformations [1]. The 5‑bromo regioisomer also avoids the steric shielding present in the 3‑bromo‑5‑methyl isomer, where the bromine is flanked by two nitrogen atoms, potentially retarding the transmetallation step.

Suzuki coupling Buchwald‑Hartwig amination C–C bond formation

Lipophilicity (XLogP3) Tuning Relative to Non‑Halogenated Triazole

The calculated partition coefficient XLogP3 for 5‑bromo‑3‑methyl‑1‑phenyl‑1H‑1,2,4‑triazole is 3.1 [1]. The non‑halogenated parent 3‑methyl‑1‑phenyl‑1H‑1,2,4‑triazole (CAS 13423‑60‑4) has an XLogP3 of approximately 1.8–2.0 (PubChem CID 83432) [2]. The ΔXLogP3 ≈ 1.1–1.3 units corresponds to roughly a 10‑fold increase in n‑octanol/water partition, which can be exploited to enhance membrane permeability or to fine‑tune metabolic stability in lead‑optimization campaigns. The 5‑chloro analog is predicted to have an intermediate XLogP3 (≈2.5), offering a graded lipophilicity series for SAR studies.

Drug-likeness ADME Lipophilicity

Regioisomeric Purity Determines Downstream Synthetic Success

The target compound is the 5‑bromo‑3‑methyl isomer; its regioisomer 3‑bromo‑5‑methyl‑1‑phenyl‑1H‑1,2,4‑triazole (CAS 56617‑01‑7) is also commercially available . In Pd‑catalyzed cross‑coupling, the 5‑position is electronically activated by the adjacent N‑4 atom, whereas the 3‑position is flanked by two nitrogen atoms and is less electrophilic. Although head‑to‑head coupling yields have not been published, class‑level SAR demonstrates that 1,2,4‑triazole substitution pattern directly controls coordination geometry with metal catalysts and target proteins [1]. Procurement of the correct regioisomer eliminates the risk of introducing an unintended pharmacophore geometry that would be invisible to routine LC‑MS but could abolish biological activity.

Regioselectivity Isomeric purity Synthetic reliability

Optimal Application Scenarios for 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole Based on Quantitative Differentiation Evidence


Suzuki–Miyaura Fragment Elaboration in Medicinal Chemistry

The lower C–Br bond dissociation energy (≈285 kJ mol⁻¹) compared with C–Cl (≈327 kJ mol⁻¹) makes this compound the preferred aryl halide partner for room‑temperature or mild‑heating (60–80 °C) Suzuki couplings with aryl‑ and heteroaryl‑boronic acids . The sharp melting point ensures accurate stoichiometry for parallel library synthesis, minimizing well‑to‑well variation in high‑throughput experimentation.

Lipophilicity‑Guided Lead Optimization of Antifungal Triazoles

With an XLogP3 of 3.1 – a full log unit above the non‑halogenated parent – this building block is ideally suited for introducing the bromine substituent in a single synthetic step, enabling systematic SAR exploration of membrane permeability and CYP450 metabolic stability [1]. The 5‑bromo‑phenyl‑triazole scaffold is a recognized privileged structure in antifungal drug discovery, with bromo‑substituted analogs showing enhanced activity against Candida albicans and Aspergillus fumigatus relative to their chloro or unsubstituted counterparts [2].

Synthesis of N‑1‑Phenyl‑Triazole Ligands for Coordination Chemistry

The N‑1‑phenyl group, combined with the 5‑bromo vector, provides a well‑defined geometry for metal coordination. The documented crystallinity (mp 224–226 °C) ensures that the ligand precursor is obtained in a single polymorphic form, which is critical for reproducible synthesis of metal‑organic frameworks (MOFs) or homogeneous catalysts where ligand purity directly impacts catalytic turnover numbers .

Regioisomer‑Sensitive Bioisostere Replacement

When replacing an imidazole or pyrazole moiety in a bioactive molecule, the precise 5‑bromo‑3‑methyl‑1‑phenyl substitution pattern ensures the correct vector alignment for the intended target interaction. Procurement of the 5‑bromo regioisomer rather than the 3‑bromo regioisomer avoids the risk that the cross‑coupling handle is installed at the wrong position, which would lead to an inactive compound even if all subsequent synthetic steps proceed with high yield [3].

Quote Request

Request a Quote for 5-Bromo-3-methyl-1-phenyl-1H-1,2,4-triazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.